molecular formula C18H20N4O B2804348 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380068-65-3

3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2804348
CAS RN: 2380068-65-3
M. Wt: 308.385
InChI Key: BSAHUWOETFOJMH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structure in many pharmaceutical drugs . It also contains a pyridine ring, another common structure in medicinal chemistry .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis Techniques and Molecular Docking : The compound has been synthesized through efficient methods, such as multi-component one-pot synthesis and microwave-assisted synthesis. These processes have shown promising results in binding affinity, particularly in the context of estrogen receptor binding and 5-HT3 receptor antagonism. For instance, substituted pyrimidine-piperazine-chromene and quinoline conjugates show significant anti-proliferative activities and good binding affinity against Bcl-2 protein, highlighting their potential in cancer therapy (Parveen et al., 2017) (Mahesh et al., 2004).

Applications in Biochemistry and Pharmacology

  • Potential in Antibacterial and Anticancer Activities : Research shows that derivatives of the compound, such as 4-Pyrrolidin-3-cyanopyridine, exhibit notable antibacterial activities against various bacteria. These derivatives have been synthesized using different methods and evaluated for their effectiveness in inhibiting bacterial growth (Bogdanowicz et al., 2013).
  • Inhibitor of Xanthine Oxidoreductase : One particular derivative, FYX-051, is identified as a potent inhibitor of xanthine oxidoreductase, demonstrating both structure- and mechanism-based inhibition. This has implications for the clinical treatment of hyperuricemia, offering a promising avenue for therapeutic applications (Matsumoto et al., 2011).

Synthetic Chemistry and Material Science Applications

  • Advances in Synthetic Techniques : The compound has played a role in the development of new synthetic methods, such as ultrasound-assisted synthesis. These innovative approaches have been applied to the creation of pyrazolo[3,4-b]pyridines, which are potential corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
  • Utility in Synthesizing Novel Heterocycles : The compound is utilized as a precursor in synthesizing a variety of heterocycles, such as triazines, triazine oxides, and pyrimidines. These heterocycles have shown antibacterial activity, further underlining the compound's relevance in medicinal chemistry (Hamid & Shehta, 2018).

properties

IUPAC Name

3-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-10-16(6-8-20-14)23-13-15-4-3-9-22(12-15)18-5-2-7-21-17(18)11-19/h2,5-8,10,15H,3-4,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAHUWOETFOJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

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